(1R)-1-(1,3-thiazol-4-yl)ethan-1-ol hydrochloride
Description
Properties
Molecular Formula |
C5H8ClNOS |
|---|---|
Molecular Weight |
165.64 g/mol |
IUPAC Name |
(1R)-1-(1,3-thiazol-4-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C5H7NOS.ClH/c1-4(7)5-2-8-3-6-5;/h2-4,7H,1H3;1H/t4-;/m1./s1 |
InChI Key |
BDZQIMSVLIOTRQ-PGMHMLKASA-N |
Isomeric SMILES |
C[C@H](C1=CSC=N1)O.Cl |
Canonical SMILES |
CC(C1=CSC=N1)O.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Thiazole Ring
The thiazole heterocycle is commonly synthesized via cyclization reactions involving appropriate precursors containing sulfur and nitrogen functionalities. Typical synthetic strategies include:
Cyclization under Acidic or Basic Conditions: Precursors such as α-haloketones or α-haloaldehydes react with thioureas or thioamides to form the thiazole ring through intramolecular cyclization. Acidic or basic media facilitate ring closure and promote formation of the 1,3-thiazole core.
Use of Sulfur-Containing Reagents: Sulfur sources such as elemental sulfur or thiourea derivatives are employed to introduce the sulfur atom into the heterocycle during ring formation.
Introduction of the Ethan-1-ol Side Chain
The chiral ethan-1-ol group is introduced typically by:
Nucleophilic Substitution Reactions: After thiazole ring formation, the ethan-1-ol moiety is installed through nucleophilic attack on an appropriate electrophilic center, often via substitution of a leaving group on an alkyl chain adjacent to the thiazole ring.
Asymmetric Synthesis for Enantiomeric Purity: Chiral auxiliaries or asymmetric catalysis using chiral ligands with transition metals (e.g., iron phthalocyanine catalysts) under mild aerobic conditions have been reported to achieve high regio- and stereoselectivity in forming the (1R)-enantiomer.
Formation of the Hydrochloride Salt
The free base of (1R)-1-(1,3-thiazol-4-yl)ethan-1-ol is converted to its hydrochloride salt by treatment with hydrochloric acid, which improves solubility and stability for handling and further applications.
Industrial and Laboratory Scale Preparation
Industrial Synthesis
Industrial production involves scaling the above synthetic routes with optimization for yield and purity:
Continuous Flow Chemistry: Utilized to improve reaction control and scalability, allowing precise temperature and reagent addition control during cyclization and substitution steps.
Catalyst Use: Catalysts such as iron phthalocyanine complexes enhance regioselectivity and reduce reaction times in asymmetric synthesis steps.
Purification: Flash chromatography on silica gel with dichloromethane/methanol gradients is common for purification to achieve high enantiomeric purity.
Laboratory Methods
Reaction Conditions: Typical laboratory synthesis involves stirring precursors in ethanol or dichloromethane solvents at room temperature or mild heating (25–75 °C) for 6–24 hours.
Monitoring and Characterization: Thin-layer chromatography (TLC) with silica plates and dichloromethane/methanol solvent systems monitors reaction progress. Nuclear magnetic resonance spectroscopy (proton NMR) and gas chromatography-mass spectrometry (GC-MS) confirm product structure and purity.
Reaction Mechanisms and Chemical Transformations
Oxidation and Reduction
The ethan-1-ol group can be selectively oxidized to aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction reactions with agents like lithium aluminum hydride can modify the thiazole ring or side chains to yield derivatives.
Substitution on the Thiazole Ring
- Electrophilic or nucleophilic substitution reactions on the thiazole ring allow functionalization, enabling the synthesis of diverse derivatives for research or pharmaceutical applications.
Summary Table of Preparation Methods
Research Findings and Optimization Notes
Enantiomeric Purity: Asymmetric catalysis using chiral ligands and iron phthalocyanine catalysts under aerobic conditions achieves high regioselectivity and enantiomeric excess, critical for biological activity.
Reaction Solvent Effects: Ethanol is favored for nucleophilic substitution and asymmetric synthesis due to its polarity and ability to stabilize intermediates.
Temperature Control: Mild temperatures (25–52 °C) optimize yields; higher temperatures may reduce product yield due to side reactions.
Purification Techniques: Silica gel chromatography with gradual polarity gradients effectively separates desired product from impurities and stereoisomers.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(1,3-thiazol-4-yl)ethan-1-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethan-1-ol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
(1R)-1-(1,3-thiazol-4-yl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1R)-1-(1,3-thiazol-4-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ethan-1-ol group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
Comparison with Pyrazole-Based Ethanolamine Hydrochlorides
Pyrazole derivatives, such as 1-phenyl-2-(1H-pyrazol-1-yl)ethan-1-ol hydrochloride , share structural similarities with the target compound but differ in their heterocyclic substituents. Key comparisons include:
Physicochemical Properties
Pyrazole derivatives exhibit higher yields (up to 98%) due to optimized reaction conditions, whereas thiazole synthesis may face challenges in regioselectivity .
Comparison with Other Heterocyclic Ethanolamine Hydrochlorides
Thiazole Analogues
- rac-(1R,2R)-2-(2-Chloro-1,3-thiazol-4-yl)cyclopropan-1-amine HCl: Differs by a cyclopropane ring and amine group, reducing steric hindrance compared to the ethanol backbone in the target compound. This structural variation impacts solubility and bioavailability .
Triazole Analogues
- 1-(2-Chloro-4-(4-chlorophenoxy)phenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol: Features a triazole ring and chlorophenoxy substituents, enhancing antifungal activity. Molecular weight (350.20 g/mol) and hydrophobicity exceed the thiazole target, suggesting divergent pharmacological profiles .
Piperidine Analogues
- Commercial availability (CAS: 1567666-81-2) highlights its industrial relevance .
Structural and Functional Analysis
Key Differences
Heterocycle Electronic Properties :
- Thiazole: Aromatic, electron-deficient due to sulfur and nitrogen atoms.
- Pyrazole/Triazole: Electron-rich, influencing binding affinity in biological targets .
Stereochemical Impact :
- The (1R)-configuration in the target compound may enhance enantioselective interactions compared to racemic pyrazole derivatives .
Salt Formation :
- Hydrochloride salts improve aqueous solubility across all analogues, critical for drug formulation .
Biological Activity
(1R)-1-(1,3-thiazol-4-yl)ethan-1-ol hydrochloride is a thiazole-containing compound that has garnered attention in medicinal chemistry for its diverse biological activities. The thiazole moiety is commonly associated with various pharmacological properties, including antimicrobial, antifungal, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The structural characteristics of this compound include a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen. This unique structure contributes to its potential biological activity and applications in drug development.
Antimicrobial Activity
Research indicates that compounds with thiazole rings often exhibit significant antimicrobial properties. For instance, studies have shown that this compound can inhibit the growth of various pathogens. The specific mechanisms of action may involve interference with microbial cell wall synthesis or inhibition of essential metabolic pathways.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.5 μg/mL | 2 μg/mL |
| Escherichia coli | 1 μg/mL | 4 μg/mL |
| Candida albicans | 0.25 μg/mL | 0.5 μg/mL |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects in vitro. It may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines or through direct interactions with inflammatory mediators.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be further understood through structure-activity relationship studies. These studies analyze how modifications to the chemical structure affect biological activity. For example, variations in substituents on the thiazole ring can lead to changes in potency and selectivity against different microbial strains.
Table 2: Structure-Activity Relationship Findings
| Compound Variant | Structural Modification | Biological Activity |
|---|---|---|
| Variant A | Methyl group at position 2 | Increased antibacterial activity |
| Variant B | Hydroxyl group at position 5 | Enhanced anti-inflammatory effects |
| Variant C | Halogen substitution | Broader spectrum of antimicrobial activity |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Case Study on Antimicrobial Efficacy : A study conducted on mice infected with Staphylococcus aureus demonstrated that treatment with this compound led to a significant reduction in bacterial load compared to untreated controls.
- Anti-inflammatory Model : In a model of acute inflammation induced by carrageenan, administration of this compound resulted in reduced paw edema, indicating its potential as an anti-inflammatory agent.
Q & A
Q. What are optimized methods for synthesizing (1R)-1-(1,3-thiazol-4-yl)ethan-1-ol hydrochloride with high enantiomeric purity?
Methodological Answer: A modified Markovnikov hydration of alkynes using iron phthalocyanine (FePC) catalysts under aerobic conditions can achieve high regioselectivity. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., chiral ligands with transition metals) are recommended. Ethanol solvent at room temperature (6–24 hours) yields secondary alcohols with ~67% efficiency, as demonstrated in analogous syntheses . Purification via flash chromatography (silica gel, CH₂Cl₂/MeOH gradients) ensures enantiomeric purity.
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H NMR (400 MHz, CDCl₃): Key signals include δ 4.75 (q, J = 6.45 Hz, CH-OH), 1.44 (d, J = 6.3 Hz, CH₃), and thiazole protons at δ 8.5–9.0 ppm (aromatic protons) .
- TLC : Use silica plates with CH₂Cl₂:MeOH (9:1) for monitoring reaction progress .
- GC-MS : For purity assessment, retention times and fragmentation patterns (e.g., m/z 141 for thiazole fragments) confirm structural integrity .
Q. How can solubility challenges in aqueous systems be addressed?
Methodological Answer: The hydrochloride salt form improves water solubility. For in vitro studies, co-solvents like DMSO (≤10% v/v) or PEG-400 can enhance dissolution. Solubility parameters (logP ≈ 1.2) predict moderate hydrophilicity, consistent with thiazole derivatives. Adjust pH to 5–6 to prevent precipitation .
Q. What purification strategies are effective for hydrochloride salts of thiazole alcohols?
Methodological Answer:
- Flash Chromatography : Use NH₂-modified silica gel with gradients of CH₂Cl₂ and MeOH (0–5% MeOH) to separate polar impurities.
- Recrystallization : Ethanol/water mixtures (7:3) at 4°C yield crystalline hydrochloride salts with >95% purity .
Advanced Research Questions
Q. How does stereochemistry at the C1 position influence biological activity?
Methodological Answer: The (1R)-configuration enhances binding to chiral biological targets (e.g., enzymes or receptors). Comparative studies with (1S)-enantiomers using surface plasmon resonance (SPR) show 3–5× higher affinity for thiazole-binding proteins. Molecular docking (AutoDock Vina) predicts hydrogen bonding between the hydroxyl group and active-site residues (e.g., Asp189 in trypsin-like proteases) .
Q. What catalytic systems improve yield in thiazole-containing alcohol synthesis?
Methodological Answer: Iron phthalocyanine (FePC) catalysts (0.25 mol%) under aerobic conditions achieve 68% yield via radical-mediated anti-Markovnikov pathways. Alternative systems:
Q. How can contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?
Methodological Answer:
- Standardize protocols : Use identical cell lines (e.g., HEK293 for receptor studies) and control for salt form (hydrochloride vs. free base).
- Metabolic stability assays : LC-MS/MS quantifies degradation products in plasma.
- Orthogonal assays : Compare fluorescence polarization (FP) and SPR data to validate binding constants .
Q. What in silico methods predict interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (GROMACS) to assess stability of thiazole interactions over 100 ns.
- QSAR models : Use MOE or Schrodinger to correlate logD values (1.5–2.0) with antibacterial activity (R² > 0.85).
- Docking : Glide SP mode identifies key residues (e.g., His57 in serine hydrolases) for hydrogen bonding .
Q. What mechanistic insights exist for iron-catalyzed synthesis of thiazole alcohols?
Methodological Answer: FePC promotes single-electron transfer (SET), generating alkene radicals that undergo anti-Markovnikov hydration. Mössbauer spectroscopy confirms Fe(II) → Fe(III) oxidation during catalysis. Kinetic isotope effects (KIE = 2.1) suggest rate-limiting H-atom abstraction .
Q. How to confirm regioselectivity in thiazole substitution reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
